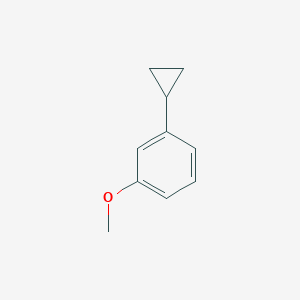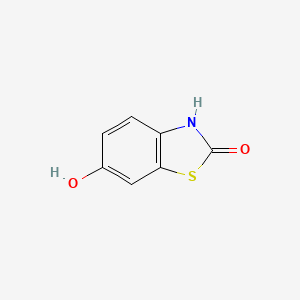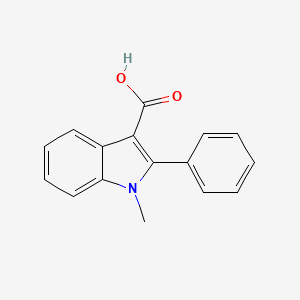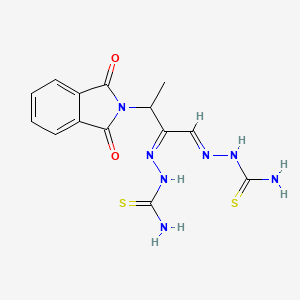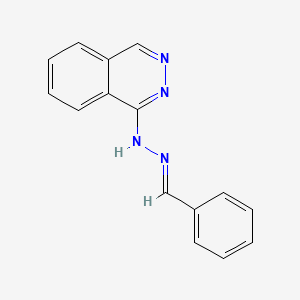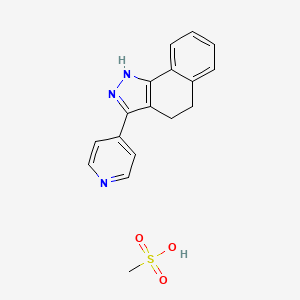![molecular formula C13H16N2O2 B1624726 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol CAS No. 99761-74-7](/img/structure/B1624726.png)
2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol
Overview
Description
“2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis
The imidazole ring contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Medicinal Chemistry
Imidazole compounds, including 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol , are known for their wide range of applications in medicinal chemistry. They are utilized in the development of anticancer, anti-inflammatory, and antiviral medications due to their unique chemical properties that allow them to interact with various biological targets .
Antioxidant Research
These compounds have also been evaluated for their antioxidant potential. Studies have synthesized derivatives of imidazole and tested them using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl), where they showed good scavenging potential compared to ascorbic acid, which is a positive control .
Synthesis and Chemical Engineering
Recent advances in the synthesis of substituted imidazoles highlight the strategic importance of these heterocycles. They are key components in functional molecules used in everyday applications, and there is a continuous effort to develop novel methods for their regiocontrolled synthesis .
Mechanism of Action
Target of Action
The compound, 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol, belongs to the class of imidazole-containing compounds . Imidazole is a five-membered heterocyclic moiety that is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The primary targets of imidazole-containing compounds are diverse, depending on the specific derivative and its biological activities .
Mode of Action
The mode of action of imidazole-containing compounds is also diverse, depending on the specific derivative and its biological activities . For instance, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Biochemical Pathways
The affected biochemical pathways by imidazole-containing compounds are diverse, depending on the specific derivative and its biological activities . For instance, some imidazole derivatives can affect pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis
Pharmacokinetics
The pharmacokinetic properties of imidazole-containing compounds, including absorption, distribution, metabolism, and excretion (ADME), are diverse, depending on the specific derivative . Imidazole is highly soluble in water and other polar solvents, which may influence its absorption and distribution
Result of Action
The molecular and cellular effects of imidazole-containing compounds are diverse, depending on the specific derivative and its biological activities . For instance, some imidazole derivatives can inhibit bacterial growth, reduce inflammation, inhibit tumor growth, regulate blood glucose levels, alleviate allergic reactions, reduce fever, inhibit viral replication, scavenge free radicals, kill amoebae, kill helminths, inhibit fungal growth, and prevent ulcer formation
Action Environment
Environmental factors can influence the action, efficacy, and stability of imidazole-containing compounds . For instance, the pH of the environment can influence the ionization state of imidazole, which may affect its interaction with targets
Future Directions
Imidazole has become an important synthon in the development of new drugs . With the increasing public health problems due to AMR in drug therapy, there is a necessity for the development of a new drug that overcomes the AMR problems . Therefore, the study and development of imidazole derivatives can be a promising direction for future research.
properties
IUPAC Name |
2-[4-(2-imidazol-1-ylethoxy)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-9-5-12-1-3-13(4-2-12)17-10-8-15-7-6-14-11-15/h1-4,6-7,11,16H,5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQIZTXSZOYPPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)OCCN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440028 | |
| Record name | 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol | |
CAS RN |
99761-74-7 | |
| Record name | 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



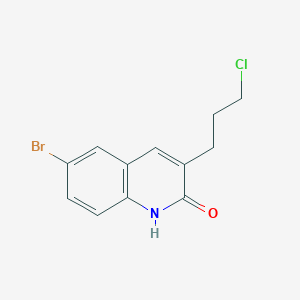
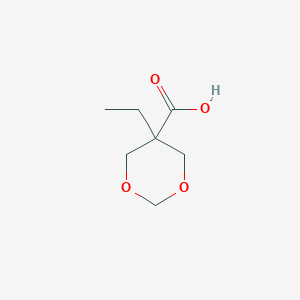
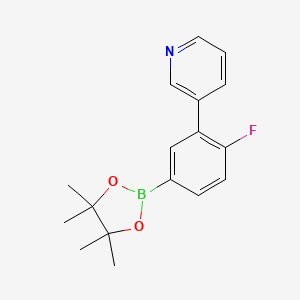
![6-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B1624648.png)
